

3-(Pyrimidin-2-yl)benzaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Pyrimidin-2-yl)benzaldehyde

Cat. No.: B1371303

[Get Quote](#)

An In-Depth Technical Guide to **3-(Pyrimidin-2-yl)benzaldehyde**

Introduction

3-(Pyrimidin-2-yl)benzaldehyde is a heterocyclic aromatic aldehyde that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which features a reactive aldehyde group appended to a phenyl ring that is itself substituted with an electron-deficient pyrimidine moiety, offers a unique combination of chemical functionalities. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, present in numerous therapeutic agents with applications ranging from oncology to infectious diseases.^[1] ^[2] This guide provides a comprehensive technical overview of **3-(Pyrimidin-2-yl)benzaldehyde**, detailing its identifiers, a robust synthetic methodology with mechanistic insights, characterization data, and its applications for researchers, scientists, and drug development professionals.

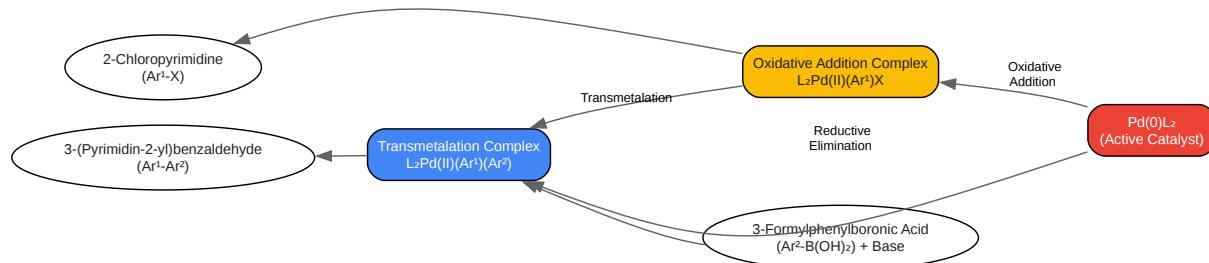
Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical protocol. **3-(Pyrimidin-2-yl)benzaldehyde** is cataloged under several identifiers across major chemical databases. Its key properties are summarized below.

Table 1: Core Identifiers for **3-(Pyrimidin-2-yl)benzaldehyde**

Identifier	Value	Source(s)
CAS Number	263349-22-0	[3] [4] [5]
Synonyms	2-(3-Formylphenyl)pyrimidine, 3-(2-pyrimidinyl)benzaldehyde	[3] [6]
Molecular Formula	C ₁₁ H ₈ N ₂ O	[3] [4]
Molecular Weight	184.19 g/mol	[3] [4]
MDL Number	MFCD08056283	[6] [7]
InChI	InChI=1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H	[3] [6]
InChIKey	ZBAZYPXXIVHUFO-UHFFFAOYSA-N	[3] [6]
Canonical SMILES	C1=CC(=CC(=C1)C2=NC=CC=N2)C=O	[3] [4]

Table 2: Physicochemical and Computed Properties


Property	Value	Source(s)
Purity	≥95% to ≥98% (Commercially available)	[3][4]
Appearance	Yellow powder	[3]
Storage	Inert atmosphere, 2-8°C	[4][5]
Topological Polar Surface Area (TPSA)	42.85 Å ²	[4]
logP (Computed)	1.9561	[4]
Hydrogen Bond Acceptors	3	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bonds	2	[4]

Synthesis via Suzuki-Miyaura Cross-Coupling: Mechanism and Protocol

The most efficient and widely adopted strategy for constructing the C-C bond between the phenyl and pyrimidine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [8][9][10] This choice is underpinned by its exceptional functional group tolerance—critical for preserving the reactive aldehyde—and the general commercial availability of the necessary precursors, such as 2-halopyrimidines and 3-formylphenylboronic acid.

Mechanistic Rationale

The catalytic cycle for the Suzuki coupling is a well-elucidated process that validates the reaction's reliability. The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the 2-halopyrimidine. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The electron-deficient nature of the pyrimidine ring often facilitates the initial oxidative addition step.[9]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis. The inert atmosphere is critical to prevent the degradation of the palladium catalyst, and the choice of base is crucial for activating the boronic acid for transmetalation.

Materials:

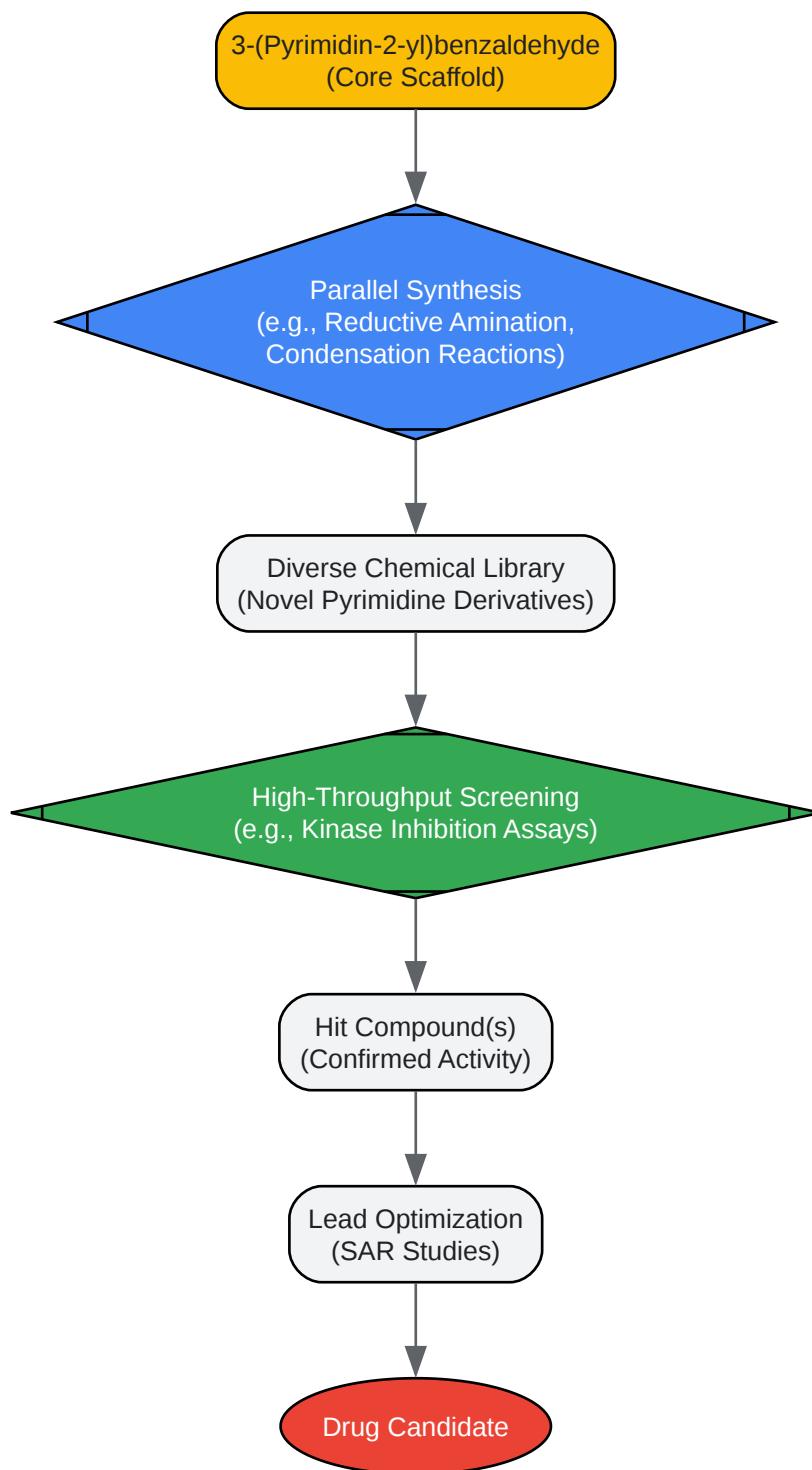
- 2-Chloropyrimidine
- 3-Formylphenylboronic acid (1.1 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equivalents)[[11](#)]
- Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
- 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Nitrogen or Argon gas supply
- Standard glassware for reflux and extraction

Procedure:

- **Setup:** To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrimidine, 3-formylphenylboronic acid, and potassium carbonate.
- **Inerting:** Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
- **Solvent & Catalyst Addition:** Add the 1,4-dioxane/water solvent mixture via syringe, followed by the addition of the $\text{Pd}(\text{PPh}_3)_4$ catalyst. The use of a pre-mixed solvent system that has been degassed by sparging with nitrogen for 15-20 minutes is highly recommended to minimize oxidative degradation of the catalyst.
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloropyrimidine) is consumed (typically 4-12 hours).
- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate.
- **Washing & Drying:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield **3-(pyrimidin-2-yl)benzaldehyde** as a yellow solid.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following spectral characteristics are definitive for verifying the identity and purity of the synthesized compound.


- **^1H NMR:** The proton NMR spectrum provides unambiguous evidence of the structure. Key expected signals include a singlet for the aldehyde proton (CHO) at δ 9.9-10.1 ppm, a doublet for the pyrimidine H4/H6 protons at δ ~8.8-9.0 ppm, a triplet for the pyrimidine H5 proton at δ ~7.3-7.5 ppm, and four distinct multiplets or singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzaldehyde ring.[12][13]

- **FT-IR:** Infrared spectroscopy is used to confirm functional groups. A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around $1700\text{-}1710\text{ cm}^{-1}$. Additional key bands include C-H stretches for the aromatic rings ($\sim 3100\text{-}3000\text{ cm}^{-1}$) and characteristic C=N and C=C stretching vibrations from the pyrimidine and phenyl rings in the $1600\text{-}1400\text{ cm}^{-1}$ region.[12][14]
- **Mass Spectrometry (MS):** High-resolution mass spectrometry should show the molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated exact mass of the compound ($\text{C}_{11}\text{H}_8\text{N}_2\text{O}$).

Applications in Research and Drug Discovery

3-(Pyrimidin-2-yl)benzaldehyde is not an end-product but a versatile intermediate. Its value lies in the strategic placement of its functional groups, enabling a multitude of subsequent chemical transformations.

- **Reactive Handle for Derivatization:** The aldehyde functionality is a gateway to a vast chemical space. It readily undergoes reactions such as:
 - **Reductive Amination:** To introduce diverse amine side chains, creating libraries of secondary and tertiary amines.
 - **Wittig Reaction:** To form alkenes, extending the carbon scaffold.
 - **Condensation Reactions:** To form Schiff bases, hydrazones, or other heterocyclic systems like pyrano[2,3-d]pyrimidines.[15][16]
- **Scaffold for Medicinal Chemistry:** The pyrimidine ring is a cornerstone of many approved drugs, particularly kinase inhibitors used in oncology (e.g., Imatinib analogs).[2][17] This building block allows for the synthesis of novel compounds that can be screened for biological activity against various targets. The workflow from this starting material to a potential drug lead is a well-trodden path in pharmaceutical research.[1]

[Click to download full resolution via product page](#)

Caption: Logical workflow from a building block to a drug candidate.

Conclusion

3-(Pyrimidin-2-yl)benzaldehyde is a high-value chemical tool for researchers in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis via robust methods like the Suzuki coupling, and the versatile reactivity of its aldehyde group make it an ideal starting point for the exploration of novel chemical entities. This guide provides the foundational knowledge—from identification and synthesis to application—required for its effective and reliable use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 3. 3-(Pyrimidin-2-yl)benzaldehyde | CymitQuimica [\[cymitquimica.com\]](http://cymitquimica.com)
- 4. chemscene.com [chemscene.com]
- 5. 263349-22-0|3-(Pyrimidin-2-yl)benzaldehyde|BLD Pharm [\[bldpharm.com\]](http://bldpharm.com)
- 6. 3-(Pyrimidin-2-yl)benzaldehyde [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 7. 3-(Pyrimidin-2-yl)benzaldehyde [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [\[proquest.com\]](http://proquest.com)
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-(Pyrimidin-2-yl)benzaldehyde CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1371303#3-pyrimidin-2-yl-benzaldehyde-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1371303#3-pyrimidin-2-yl-benzaldehyde-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com